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OrfamideA

Cat. No.: B10814179
M. Wt: 1295.6 g/mol
InChI Key: AFOLBAYDTRBYBA-AAYKRXRBSA-N
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Description

Significance of Cyclic Lipopeptides in Microbial Ecology and Interactions

Cyclic lipopeptides play crucial roles in the complex interactions within microbial communities and between microbes and their environment. Their amphiphilic structure, featuring both hydrophilic and hydrophobic components, allows them to act as biosurfactants, influencing bacterial motility, such as swarming, and facilitating biofilm formation and surface colonization. nih.govasm.orgrsc.org

Beyond their surfactant properties, CLPs are also involved in antagonistic interactions with other microorganisms, including bacteria, fungi, and oomycetes. nih.govnih.govfrontiersin.org They can exhibit antimicrobial activity by interacting with and damaging microbial membranes. nih.govasm.org Furthermore, some CLPs have been shown to elicit defense responses in plants, contributing to induced systemic resistance against pathogens. asm.orgmdpi.com The production of CLPs can also be influenced by the presence of competing microorganisms, suggesting a role in interspecies competition. nih.gov

CLPs can also be subject to degradation by other microorganisms, which can impact the activity and persistence of these compounds in the environment. asm.orgbiorxiv.org This degradation can even serve as a nutritional source for the degrading organism. asm.orgbiorxiv.org

Historical Context of Orfamide A Discovery and Isolation

The discovery of Orfamide A is closely linked to advancements in genomic analysis and novel isolation techniques.

Genomisotopic Approach in Natural Product Identification

Orfamide A was notably discovered using a method termed the "genomisotopic approach". rhizoclip.benih.govresearchgate.netacs.orgbioaustralis.com This systematic method combines genomic sequence analysis with isotope-guided fractionation to identify natural products encoded by "orphan" biosynthetic gene clusters. nih.govacs.orgresearchgate.net Orphan gene clusters are sequences in a genome that are predicted to encode for the biosynthesis of natural products, but the resulting compounds are unknown. nih.govacs.org

In the case of Orfamide A, analysis of the Pseudomonas fluorescens Pf-5 genome revealed an orphan gene cluster predicted to synthesize a lipopeptide. nih.govresearchgate.netacs.orgresearchgate.net By incorporating isotopically-labelled amino acids, such as leucine, predicted to be part of the final peptide product, researchers could track and purify the synthesized compound through fractionation, leading to the isolation and identification of Orfamide A. researchgate.net This approach proved effective in linking a specific gene cluster to its corresponding natural product. nih.govresearchgate.netacs.orgresearchgate.net

Microbial Sources and Environmental Origins

Orfamide A is primarily produced by various species of the bacterial genus Pseudomonas. rhizoclip.berhizoclip.be The initial discovery and characterization were made from Pseudomonas fluorescens Pf-5, a well-studied biocontrol strain. rhizoclip.benih.govresearchgate.netbioaustralis.comfrontiersin.org Other Pseudomonas strains, such as Pseudomonas protegens F6 and Pseudomonas protegens CHA0, have also been reported as sources of Orfamide A or its structural analogues. rhizoclip.benih.govscilit.comresearchgate.net Environmental samples, including goose feces, have yielded Pseudomonas isolates that produce orfamide variants, highlighting their presence in diverse ecological niches. acs.org These bacteria are often found in the rhizosphere, the soil region directly influenced by plant roots, where they engage in interactions with plants, plant pathogens, and other microorganisms. mdpi.comfrontiersin.org

Classification within the Orfamide Group of Cyclic Lipodepsipeptides

Orfamide A is the foundational member and namesake of the orfamide group, one of several recognized structural groups of cyclic lipodepsipeptides produced by Pseudomonas species. rhizoclip.berhizoclip.benih.gov These groups are defined by structural similarities in their peptide and fatty acid components. rhizoclip.benih.gov

The orfamide group is characterized by cyclic lipopeptides typically possessing a decapeptide chain (10 amino acids) and a 3-hydroxy fatty acid tail, often a 3-hydroxydodecanoic or tetradecanoic acid, linked to the N-terminus. rhizoclip.beresearchgate.netfrontiersin.org The cyclization occurs through an ester bond between the C-terminal carbonyl group and the hydroxyl side chain of a D-allo-threonine residue at a specific position within the peptide chain (D-aThr3). rhizoclip.berhizoclip.be

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H114N10O17 B10814179 OrfamideA

Properties

Molecular Formula

C64H114N10O17

Molecular Weight

1295.6 g/mol

IUPAC Name

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43+,44-,45-,46-,47-,48+,49+,52-,53+,54+/m0/s1

InChI Key

AFOLBAYDTRBYBA-AAYKRXRBSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Orfamide a

Initial Structural Assignments and Analytical Methodologies

The initial discovery and structural determination of orfamide A from Pseudomonas protegens Pf-5 utilized a combination of a genomisotopic approach and assay-guided fractionation. nih.govfrontiersin.orgresearchgate.net The chemical structure was primarily elucidated using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. nih.govfrontiersin.org These initial studies established that orfamide A consists of 10 amino acids and is linked to a 3-hydroxydodecanoic or tetradecanoic acid tail. nih.govfrontiersin.org The presence of a macrocycle formed by an ester bond between the C-terminal carbonyl and a hydroxyl side chain was inferred from MS/MS analysis. rhizoclip.be Marfey's analysis and chiral gas chromatography-mass spectrometry (GC-MS) were employed to determine the stereochemistry of the amino acids. rhizoclip.be

Advanced Spectroscopic and Chromatographic Techniques in Structure Determination

Further structural investigations of orfamide A and its analogs have benefited from advanced spectroscopic and chromatographic techniques, providing more detailed insights into their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy, including 1D and 2D techniques such as COSY, TOCSY, HSQC, and HMBC, has been fundamental in determining the amino acid sequence and identifying the presence of the N-terminal fatty acid moiety in orfamide A and its derivatives. rhizoclip.benih.govacs.org For instance, 1H-1H correlation spectra (COSY and TOCSY) help identify individual amino acids, while their positions in the sequence are determined through other correlation experiments. frontiersin.orgnih.gov DEPT135-edited-HSQC NMR experiments have been used to confirm the presence of alpha-amino acid methines, characteristic of the peptidic nature of the compound. nih.govacs.org NMR data of orfamide A in various solvents like MeOH-d3, MeOH-d4, DMF-d7, and DMSO are available in the literature, serving as reference data for structural comparisons. rhizoclip.be Recently, NMR fingerprint matching has emerged as a tool to assess the planar structure and stereochemistry of cyclic lipopeptides by comparing the NMR spectra of newly isolated compounds with reference spectra. rhizoclip.benih.gov

Mass Spectrometry (MS) Applications, Including HR-ESI-MS and OzID-MS

Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), has been crucial for determining the molecular formula and exact mass of orfamide A and its analogs. nih.govacs.org HR-ESI-MS analysis confirms the elemental composition and provides information about the unsaturation number of the molecule. nih.govacs.org MS/MS analysis has been used to infer the presence and location of the macrocycle. rhizoclip.be Ozone-induced dissociation mass spectrometry (OzID-MS) is another advanced technique that has been applied, for example, in the structural elucidation of orfamide N, to annotate the position of double bonds in the lipid tail based on the formation of characteristic aldehyde product ions. nih.govacs.org

Chiral High-Performance Liquid Chromatography (HPLC) and Marfey's Analysis for Stereochemistry

The determination of the absolute configuration of the amino acids in orfamide A and its analogs relies heavily on techniques like Chiral High-Performance Liquid Chromatography (HPLC) and Marfey's analysis. rhizoclip.benih.govamazonaws.com Marfey's analysis involves hydrolyzing the lipopeptide and then derivatizing the resulting amino acids with a chiral reagent (like Marfey's reagent), creating diastereomeric pairs that can be separated and analyzed by reversed-phase HPLC. rhizoclip.benih.govresearchgate.net Comparing the retention times of these derivatives with those of known standards allows for the assignment of the amino acid configurations. nih.gov Chiral HPLC analysis of underivatized hydrolysates can also be used to determine the configuration of certain amino acids, such as isoleucine. nih.gov Advanced Marfey's analysis and chiral HPLC have been instrumental in the stereochemical characterization of orfamide N, for instance. nih.govacs.orgamazonaws.com

Stereochemical Reassessment and Correction of Orfamide A Structure

Despite initial structural assignments, subsequent research led to a reassessment and correction of the absolute stereochemistry of orfamide A. rhizoclip.benih.govbiorxiv.org It was found that the originally reported stereochemistry contained errors, specifically concerning the configuration of Leu5 and the 3-hydroxy fatty acid tail. rhizoclip.be Through a combination of NMR fingerprint matching, Marfey's analysis, and independent total synthesis approaches, it was established that orfamide A contains a D-Leu5 instead of L-Leu5 and a 3R-hydroxy fatty acid tail rather than a 3S-hydroxy one. rhizoclip.benih.govbiorxiv.orgresearchgate.netrsc.orgnih.gov Total synthesis of orfamide A and its diastereomers, followed by comparison of their LC-HRMS and 1H NMR data with the natural product, confirmed the corrected configuration. nih.govresearchgate.netrsc.orgnih.gov This corrected structure is represented as 3R-OH C14:0 – L-Leu1 – D-Glu2 – D-aThr3 – D-aIle4 – D-Leu5 – D-Ser6 – L-Leu7 – L-Leu8 – D-Ser9 – L-Val10, with cyclization occurring via an ester bond between the C-terminal carbonyl and the hydroxyl side chain of D-alloThr3. rhizoclip.be

Comparative Structural Analysis with Orfamide Analogs and Congeners (e.g., Orfamides B-M, N)

The orfamide group encompasses a growing number of structurally similar cyclic lipopeptides, including Orfamides B through N, poaeamides A and B, and PPZPMs. rhizoclip.berhizoclip.be Comparative structural analysis reveals that these analogs share the core decapeptide chain cyclized via an ester bond between the C-terminus and the hydroxyl side chain of D-alloThr3. rhizoclip.berhizoclip.be The primary structural variations within the orfamide group occur in the N-terminal 3-hydroxy fatty acid moiety, differing in tail length and saturation. rhizoclip.be For example, Orfamide C differs from Orfamide A in the fatty acid tail, possessing a 3-hydroxy dodecanoic acid (3-OH C12:0) instead of a 3-hydroxy tetradecanoic acid (3-OH C14:0). rhizoclip.be Orfamide H, isolated from Pseudomonas protegens CHA0, has an identical amino acid sequence to orfamide A but features a non-branched 3-hydroxyl pentadecanoic fatty acid (3-OH C15:0). rhizoclip.be Orfamide N, a recently discovered analog, is composed of ten mixed D/L-amino acids and a (Z)-3R-hydroxyhexadec-9-enoic acid residue (3R-OH C16:1). nih.govacs.orgnih.gov While the peptide portion of Orfamide C is identical to that of Orfamide A, the stereochemistry of other orfamide homologs has been reassessed and, in many cases, confirmed or corrected using techniques like NMR spectral matching and Marfey's analysis, often referencing the corrected stereochemistry of orfamide A. nih.govrhizoclip.be The amino acid stereoassignments in orfamide N, for instance, are consistent with the corrected assignments of orfamides B-M, all reporting a D-leucine at position 5. nih.gov

Table: Amino Acid Composition of Orfamide A

Amino AcidQuantityConfiguration (Corrected)
Leu4L-Leu1, D-Leu5, L-Leu7, L-Leu8
Glu1D-Glu2
Thr1D-allo-Thr3
Ile1D-allo-Ile4
Ser2D-Ser6, D-Ser9
Val1L-Val10

Note: Based on the corrected structure of Orfamide A. rhizoclip.be

Table: Comparison of Fatty Acid Tails in Selected Orfamides

CompoundFatty Acid Tail
Orfamide A3R-OH C14:0
Orfamide C3R-OH C12:0
Orfamide H3-OH C15:0
Orfamide N(Z)-3R-OH C16:1

Note: Configurations and saturation may vary among different orfamide analogs. rhizoclip.berhizoclip.benih.govrhizoclip.be

Biosynthetic Pathways and Genetic Regulation of Orfamide a

Nonribosomal Peptide Synthetase (NRPS) Gene Clusters in Orfamide A Biosynthesis

The biosynthesis of orfamide A is directed by a specific gene cluster encoding NRPS enzymes. In Pseudomonas protegens and related species, this cluster typically contains three large structural genes: ofaA, ofaB, and ofaC nih.govfrontiersin.orgresearchgate.net. These genes collectively encode the modules necessary to synthesize the peptide chain of orfamide A nih.govfrontiersin.orgresearchgate.net.

Genetic Organization of ofaA, ofaB, and ofaC Genes

The orfamide biosynthesis gene cluster in Pseudomonas species, such as P. protegens Pf-5 and Pseudomonas sp. CMR12a, consists of three linked NRPS genes: ofaA, ofaB, and ofaC nih.govresearchgate.net. These genes are organized in a manner that facilitates the sequential addition of amino acids to the growing peptide chain nih.govfrontiersin.orgresearchgate.net. ofaA typically encodes the first two modules, ofaB encodes the subsequent four modules, and ofaC encodes the final four modules, resulting in a total of 10 modules responsible for incorporating the 10 amino acids of orfamide A nih.govfrontiersin.orgresearchgate.net. This genetic organization is conserved among orfamide-producing strains, although slight variations in flanking regions may exist between different Pseudomonas species frontiersin.org. The ofaABC genes, along with putative transporter genes like macA2B2, are often transcribed as a polycistronic operon nih.gov.

Predicted Amino Acid Specificity of Adenylation Domains and Colinearity

Nonribosomal peptide synthetases function through a modular mechanism, where each module is typically responsible for the incorporation of a single amino acid mdpi.comresearchgate.net. A key component within each module is the adenylation (A) domain, which is responsible for recognizing, activating, and selecting the specific amino acid to be incorporated mdpi.comfrontiersin.orgnih.gov. The amino acid sequence of the A domain, particularly certain conserved motifs, determines its substrate specificity nih.gov.

Bioinformatic analysis of the orfamide synthetase A domains from various Pseudomonas strains has shown that these domains recruit specific amino acids according to the orfamide A structure frontiersin.org. While most Pseudomonas NRPS systems adhere to the "colinearity rule," where the order of modules in the NRPS enzyme corresponds directly to the order of amino acids in the final peptide product, orfamide synthases generally follow this rule nih.govfrontiersin.org. However, predicting the exact stereochemistry and specificity can be complex, and variations can occur, leading to the production of different orfamide variants frontiersin.orgresearchgate.net. For instance, Orfamide A and Orfamide B differ by a single amino acid substitution at the fourth position frontiersin.orgresearchgate.net.

Role of Thioesterase Domains in Cyclization and Release

At the C-terminus of the final NRPS enzyme in the orfamide biosynthetic pathway (OfaC), there are typically two terminal thioesterase (TE) domains nih.govmdpi.comfrontiersin.org. These TE domains play a crucial role in the cyclization and release of the mature lipopeptide from the NRPS complex mdpi.comnih.gov. In bacterial NRPS systems, TE domains are primarily responsible for catalyzing the formation of the ester or amide bond that cyclizes the linear peptide chain mdpi.comnih.gov. This intramolecular cyclization event releases the completed cyclic lipopeptide from the enzyme, marking the end of the biosynthetic process mdpi.comnih.gov. The presence of tandem TE domains in Orfamide synthetases is similar to that observed in several other Pseudomonas NRPSs mdpi.com.

Regulatory Mechanisms Governing Orfamide A Production

The production of secondary metabolites like orfamide A in Pseudomonas species is subject to intricate regulatory mechanisms that respond to environmental signals and cellular cues frontiersin.orgresearchgate.net. These regulatory systems ensure that orfamide A is produced at appropriate times and in response to specific conditions.

Control by LuxR-type Transcriptional Regulators

LuxR-type transcriptional regulators are frequently associated with cyclic lipopeptide biosynthesis gene clusters in Pseudomonas species nih.govfrontiersin.org. In the case of orfamide biosynthesis, LuxR-type regulatory genes are often found flanking the ofaABC gene cluster frontiersin.orgnih.govnih.gov. For example, in Pseudomonas sp. CMR12a, two LuxR-type regulators, designated ofaR1 and ofaR2, are located upstream and downstream of the orfamide biosynthesis gene cluster, respectively nih.gov. Studies have shown that these regulators play a crucial role in controlling the transcription of the orfamide biosynthesis genes nih.govnih.gov. Deletion mutants in ofaR1 and ofaR2 have been observed to lose the capacity to produce orfamides, indicating their essential role in activating the expression of the biosynthetic machinery nih.govnih.gov. RT-PCR analysis has further demonstrated that mutations in ofaR1 or ofaR2 lead to reduced transcript levels of the ofaBC genes, although the transcription of ofaA may be less affected nih.govnih.gov. This suggests a complex regulatory interaction where these LuxR-type regulators collectively influence the expression of the entire orfamide operon.

Influence of Global Regulatory Systems (e.g., GacS-GacA) on Secondary Metabolite Profiles

Beyond specific LuxR-type regulators, global regulatory systems exert broader control over secondary metabolite production in Pseudomonas. The GacS-GacA two-component system is a well-studied global regulator that significantly influences the production of various secondary metabolites, including cyclic lipopeptides like orfamide A frontiersin.orgresearchgate.netnih.gov. The GacS sensor kinase and the cognate GacA response regulator form a signal transduction pathway that responds to environmental signals frontiersin.orgusm.edu.

Upon activation, phosphorylated GacA triggers the expression of small regulatory RNAs (sRNAs), such as RsmX, RsmY, and RsmZ frontiersin.org. These sRNAs bind to and sequester translational repressor proteins, such as RsmA and RsmE, thereby relieving the translational repression of target mRNAs frontiersin.orgnih.gov. The mRNAs encoding LuxR-type regulators, including those associated with orfamide biosynthesis, are among the targets under the control of the Gac-Rsm cascade frontiersin.orgnih.gov. This establishes a hierarchical regulatory control where the global Gac-Rsm system influences orfamide production by controlling the expression of the dedicated LuxR-type transcriptional regulators nih.gov. Mutations in gacS or gacA often result in a significant reduction or complete loss of orfamide production frontiersin.orgresearchgate.netusm.edu. This highlights the critical role of the GacS-GacA system as a master switch for the expression of secondary metabolism genes, including those involved in orfamide biosynthesis frontiersin.orgnih.gov.

Table: Orfamide Biosynthesis Gene Cluster Organization

GeneEncoded Enzyme/ProteinPredicted ModulesPredicted Amino Acids Encoded
ofaANonribosomal Peptide Synthetase OfaA22
ofaBNonribosomal Peptide Synthetase OfaB44
ofaCNonribosomal Peptide Synthetase OfaC44

Note: This table represents a general organization based on available research. Specific details may vary slightly between different Pseudomonas strains.

Table: Key Regulatory Genes and Systems

Gene/SystemType of RegulatorRole in Orfamide Production
ofaR1, ofaR2LuxR-type transcriptional regulatorsFlank the orfamide cluster, activate biosynthesis genes. nih.govnih.gov
GacS-GacATwo-component global regulatorPositively regulates secondary metabolism, including orfamide, via Rsm sRNAs and RsmA/E. frontiersin.orgresearchgate.netnih.govnih.gov
RsmX, RsmY, RsmZSmall regulatory RNAsActivated by GacA-P, sequester RsmA/E. frontiersin.org
RsmA, RsmETranslational repressorsRepress translation of target mRNAs, including LuxR regulators, sequestered by Rsm sRNAs. frontiersin.orgnih.gov

Molecular Basis of Structural Diversity among Orfamide Analogs from Biosynthetic Pathways

Orfamide-type cyclic lipopeptides (CLPs) exhibit structural diversity primarily stemming from variations in their peptide sequence and the attached fatty acid tail. These molecules are synthesized by large, multi-modular non-ribosomal peptide synthetases (NRPSs) encoded within specific biosynthetic gene clusters (BGCs) in Pseudomonas species. The structural variations observed among different orfamide analogs are a direct consequence of the specificities and organization of the domains within these NRPS enzymes and the availability of precursor molecules.

Orfamide synthases typically comprise three large structural genes: ofaA, ofaB, and ofaC. These genes encode NRPS proteins responsible for assembling the 10 amino acids that form the peptide ring. The modular nature of NRPS enzymes dictates the order and type of amino acids incorporated into the growing peptide chain. Each module generally contains Adenylation (A), Thiolation (T), and Condensation (C) domains. The A domain is responsible for recognizing and activating a specific amino acid, the T domain holds the activated amino acid, and the C domain catalyzes the formation of the peptide bond between amino acids. frontiersin.orgnih.govmdpi.com

Structural diversity in the peptide portion of orfamides arises from variations in the amino acid sequence. For example, Orfamide A and Orfamide B differ by a single amino acid substitution at the fourth position, with Orfamide A having a valine and Orfamide B an isoleucine at this position. frontiersin.orgugent.beresearchgate.netnih.gov The specificity of the A domain within the corresponding NRPS module determines which amino acid is incorporated at each position. Differences in the ofa gene cluster between Pseudomonas strains can lead to alterations in the A domain specificity, resulting in different amino acid sequences in the final lipopeptide. frontiersin.orgnih.gov

Another significant source of structural diversity lies in the attached fatty acid tail. Orfamides consist of a cyclic oligopeptide lactone ring coupled to a β-hydroxy fatty acid. frontiersin.orgnih.govbioaustralis.comfrontiersin.org Variations in the length and saturation of this fatty acid chain contribute to the existence of different orfamide analogs. For instance, Orfamide C possesses a 3-hydroxy dodecanoic acid (3-OH C12:0) tail, while Orfamide A has a 3-hydroxy tetradecanoic acid (3-OH C14:0) tail. rhizoclip.be Orfamide B and Orfamide G share the same amino acid sequence but differ in the length of the fatty acid tail, with Orfamide B having a C14 fatty acid and Orfamide G a C16 fatty acid. frontiersin.orgugent.benih.gov The incorporation of the fatty acid is mediated by a specialized condensation starter domain (Cs) or an N-acyl domain at the N-terminus of the first NRPS module. nih.govfrontiersin.org Variations in the enzymes responsible for fatty acid synthesis and ligation to the peptide can lead to different fatty acid moieties being attached to the orfamide core.

The cyclization of the linear lipopeptide precursor to form the cyclic structure is typically catalyzed by a terminal thioesterase (TE) domain located at the C-terminus of the last NRPS module. frontiersin.orgnih.govmdpi.com In orfamides, the cyclization occurs through an ester bond formation between the C-terminal carbonyl group and the hydroxyl side chain of a specific amino acid, such as D-alloThr3 in Orfamide A. rhizoclip.berhizoclip.be While the core cyclization mechanism is conserved, subtle variations in the TE domain or the peptide sequence can potentially influence the efficiency or precise site of cyclization, although this is a less prominent source of major structural diversity compared to amino acid and fatty acid variations.

The genetic regulation of orfamide biosynthesis also plays a role in controlling the production of these lipopeptides, although its direct impact is more on the amount of orfamide produced rather than the structural diversity of the analogs synthesized by a given strain. The orfamide BGC is often flanked by LuxR-type transcriptional regulators, such as ofaR1 and ofaR2, which are involved in regulating the expression of the ofaABC genes. nih.govnih.govconicet.gov.ar The global regulatory Gac-Rsm cascade has also been shown to control orfamide production by influencing the expression of these transcriptional regulators. conicet.gov.arnih.govresearchgate.net While these regulatory mechanisms control when and how much orfamide is made, the inherent structural diversity among the analogs produced by a specific strain is primarily determined by the genetic makeup of the ofa NRPS gene cluster itself, including the specificities of the A domains and the enzymes involved in fatty acid metabolism.

The identification and characterization of new orfamide homologs, such as Orfamide F, G, H, and N, from different Pseudomonas strains highlight the ongoing discovery of structural diversity within this family of lipopeptides. frontiersin.orgugent.benih.govnih.govrhizoclip.beacs.org These discoveries are often facilitated by techniques like NMR and mass spectrometry analysis, coupled with genetic characterization of the associated BGCs. frontiersin.orgugent.benih.govacs.org Comparative genomic analysis of orfamide-producing strains reveals variations in the ofa gene clusters that correlate with the observed structural differences in the produced orfamides. frontiersin.orgnih.gov

The following table summarizes some known orfamide analogs and their key structural variations:

Orfamide AnalogAmino Acid Sequence (Variations from Orfamide A)Fatty Acid Tail (Variations from Orfamide A)Producing Strain Examples
Orfamide A(Reference)3-OH C14:0 (Reference)Pseudomonas protegens Pf-5, CHA0 frontiersin.orgnih.govbioaustralis.comresearchgate.net
Orfamide BIle at position 4 (instead of Val)3-OH C14:0Pseudomonas sp. CMR5c, CMR12a frontiersin.orgugent.benih.govnih.gov
Orfamide CSame as Orfamide A3-OH C12:0 (instead of 3-OH C14:0)Pseudomonas protegens Pf-5, CHA0 rhizoclip.beresearchgate.netsecondarymetabolites.org
Orfamide GSame as Orfamide B3-OH C16:0 (instead of 3-OH C14:0)Pseudomonas sp. CMR5c frontiersin.orgugent.benih.gov
Orfamide HSame as Orfamide A3-OH C15:0 (instead of 3-OH C14:0)Pseudomonas protegens CHA0 rhizoclip.beresearchgate.net
Orfamide NTen mixed D/L-amino acids(Z)-3R-hydroxyhexadec-9-enoic acidPseudomonas idahonensis acs.org

This table illustrates how subtle changes in the NRPS machinery, either in amino acid selection or fatty acid incorporation, lead to a family of structurally related but distinct orfamide molecules.

Biological Activities and Molecular Mechanisms of Orfamide a

Antagonistic Activities Against Plant Pathogens

Orfamide A demonstrates antagonistic effects against various plant pathogenic fungi and oomycetes. rhizoclip.befrontiersin.org

Oomycete Zoospore Lysis and Associated Mechanisms

Orfamide A is known to induce the lysis of oomycete zoospores. bioaustralis.comresearchgate.netfrontiersin.orgmdpi.comresearchgate.net This activity has been observed against Pythium ultimum and Phytophthora porri, as well as Phytophthora ramorum. bioaustralis.comfrontiersin.orgmdpi.com Studies have shown that Orfamide A, along with orfamide B and G, can cause lysis of P. ultimum and P. porri zoospores at concentrations of 25 µM or higher, typically within 55–70 seconds. frontiersin.orgmdpi.com Orfamide A was observed to be slightly faster in causing zoospore lysis compared to orfamide B and G at concentrations of 20 and 25 µM. frontiersin.org While the detailed molecular mechanism of zoospore lysis by orfamides is not fully understood, the main mode of action of cyclic lipopeptides is generally considered to be membrane disruption. bohrium.com

Fungal Mycelial Growth Modulation and Hyphal Branching in Rhizoctonia solani

Orfamide A influences the growth and morphology of the fungal plant pathogen Rhizoctonia solani. frontiersin.orgmdpi.com Studies using the water agar (B569324)–lipopeptide droplet assay have shown that orfamides, including Orfamide A, B, and G, can cause increased hyphal branching of R. solani AG 4-HGI at a concentration of 100 µM, which is indicative of mycelium growth inhibition. frontiersin.orgmdpi.com Lower concentrations were not found to be effective in inducing this branching. frontiersin.org Orfamide B has also been shown to increase hyphal branching in R. solani AG2-1. mdpi.comcaymanchem.com While some studies indicated that orfamide B suppressed mycelial growth and caused increased hyphal branching of R. solani AG 4-HGI at 100 µM, contrasting negative results were obtained using the agar diffusion assay method for the same pathogen. frontiersin.orgmdpi.com Research also suggests a synergistic effect between sessilins and orfamides in controlling R. solani, where a combination of mutants deficient in both phenazines and orfamides, and phenazines and sessilins, or purified orfamide, significantly reduced mycelial growth and increased hyphal tip branching. researchgate.netugent.be

Inhibition of Appressorium Formation in Fungal Pathogens (e.g., Magnaporthe oryzae)

Orfamide A has been shown to inhibit the formation of appressoria in fungal pathogens such as Magnaporthe oryzae, the causal agent of rice blast disease. frontiersin.orgugent.beresearchgate.netfrontiersin.orgnih.gov Appressoria are specialized structures used by fungi to penetrate host plant tissue. frontiersin.org In vitro assays with M. oryzae isolate VT5M1 demonstrated that orfamides (Orfamide A, B, and G) at 50 µM did not significantly affect spore germination compared to the control. frontiersin.org However, crude extracts containing orfamide, as well as purified orfamide A, have been shown to significantly inhibit appressorium formation by M. oryzae in in vitro microscopic assays at concentrations like 10 and 25 µg/ml. ugent.befrontiersin.orgnih.gov This inhibition of appressorium formation contributes to the reduction of blast severity in rice plants. frontiersin.orgnih.gov

Insecticidal Efficacy and Associated Bioassays

Orfamide A has demonstrated insecticidal activity, particularly against aphids. nih.govnih.govscilit.comugent.beresearchgate.netnih.govresearchgate.netacs.org Bioassay-guided chromatography and instrumental analyses have identified Orfamide A as a major metabolite produced by Pseudomonas protegens F6 that exhibits insecticidal activity against the green peach aphid (Myzus persicae). scilit.comnih.govresearchgate.net Orfamide A revealed a dose-dependent mortality against aphids. scilit.comnih.govresearchgate.net Laboratory and greenhouse mortality bioassays have been used to assess this efficacy. scilit.comnih.gov A study reported an LC50 value of 34.5 µg/mL for Orfamide A against Myzus persicae. scilit.comnih.govresearchgate.net This insecticidal activity suggests a potential application for Orfamide A in controlling aphids in organic agriculture. scilit.comnih.gov

Modulation of Microbial Motility and Surface Dynamics

Orfamide A plays a significant role in modulating microbial motility, particularly bacterial swarming. bioaustralis.comfrontiersin.orgnih.govscilit.combohrium.comnih.govresearchgate.netknaw.nl Orfamides are known to be important determinants for bacterial surface motility and exhibit surface tension reduction activity. frontiersin.orgnih.gov

Influence on Bacterial Swarming Motility

Orfamide A has a profound effect on the swarming motility of bacteria on agar surfaces. bioaustralis.comresearchgate.net Swarming motility is a flagella-driven, multicellular behavior that allows bacteria to spread across surfaces. knaw.nl Orfamides are considered indispensable for swarming motility in producing Pseudomonas strains like Pseudomonas sp. CMR5c and Pseudomonas protegens Pf-5. frontiersin.orgnih.govresearchgate.netknaw.nl Mutagenesis and complementation studies have shown that orfamides determine the swarming motility of parental Pseudomonas sp. strain CMR5c. frontiersin.org Orfamide-deficient mutants of Pseudomonas sp. CMR5c showed a dose-dependent response in swarming motility, with motility increasing on soft agar plates containing higher concentrations of orfamides. frontiersin.org Chemical complementation experiments with soft agar plates amended with orfamide B restored the swarming phenotype in orfamide-deficient mutants of Pseudomonas sp. CMR5c. frontiersin.org In Pseudomonas protegens Pf-5, orfamide A has been previously shown to be involved in swarming motility. researchgate.net Studies have also investigated the interplay between different classes of cyclic lipopeptides, such as orfamides and sessilins, in fine-tuning processes like swarming motility and biofilm formation in Pseudomonas sp. CMR12a. nih.gov Orfamides were found to be indispensable for swarming, while sessilin mutants showed enhanced swarming motility. nih.gov The presence of sessilins in the wild-type strain was observed to interfere with swarming by hindering the release of orfamides and causing co-precipitation of orfamides to form a white line in agar. nih.gov Furthermore, studies on Pseudomonas protegens Pf-5 have shown that spontaneous mutations in the GacS/GacA regulatory system can lead to a lack of orfamide A production, resulting in mutants that cannot swarm independently but can co-swarm with orfamide-producing wild-type cells. knaw.nl

Biosurfactant Properties and their Role in Biological Function

Orfamide-type cyclic lipopeptides are known to possess biosurfactant properties nih.govresearchgate.net. These surface-active metabolites can reduce surface tension nih.gov. This property is associated with the ability of orfamides to influence bacterial surface motility, such as swarming motility, in producing strains like Pseudomonas protegens Pf-5 and Pseudomonas sp. strain CMR5c nih.govresearchgate.net. The biosurfactant activity is also linked to their role in the formation and development of biofilms, although the effect (inhibition or support) can vary depending on the specific lipopeptide nih.gov. The amphiphilic structure of lipopeptides, consisting of a hydrophilic peptide part and a hydrophobic lipid tail, enables their interaction with membranes and contributes to their biosurfactant characteristics oup.com.

Inter-Kingdom Interactions with Algal Microorganisms

Orfamide A is involved in antagonistic inter-kingdom interactions between Pseudomonas protegens and green microalgae, such as Chlamydomonas reinhardtii pnas.orgbiorxiv.orgmdpi.commdpi.compreprints.orgresearchgate.net. P. protegens secretes orfamide A as part of a strategy to attack and immobilize algal cells pnas.orgmdpi.commdpi.compreprints.org.

Induction of Deflagellation in Green Microalgae (e.g., Chlamydomonas reinhardtii)

Exposure of Chlamydomonas reinhardtii cells to orfamide A causes rapid deflagellation, typically within one minute biorxiv.orgmdpi.com. This loss of flagella (also known as cilia) prevents the alga from escaping the bacterial attack biorxiv.org. Orfamide A causes strong immobility in algal cells, with a low IC50 value mdpi.com. This effect has been observed not only in C. reinhardtii but also in other Chlorophyceae algae like a marine Chlamydomonas sp., Haematococcus pluvialis, and Gonium pectorale, while select species from the Pedinomonaceae and Euglenophyceae are not affected mdpi.com.

Involvement of Specific Calcium Signaling Pathways in Algal Responses

The deflagellation induced by orfamide A in C. reinhardtii is triggered by an immediate increase in cytosolic Ca2+ levels, resulting from an influx of external calcium into the cell biorxiv.orgmdpi.com. This suggests selective Ca2+ channel activity biorxiv.org. Research using targeted synthetic orfamide A variants and inhibitors has indicated that at least two distinct Ca2+-signaling pathways are involved in this response biorxiv.orgnih.gov. The action of orfamide A is dependent on transient receptor potential (TRP)-type Ca2+ channels, including TRP5, TRP11, TRP15 (ADF-1), and TRP22 mdpi.comnih.gov. The N-terminal amino acids of the linear part and the terminal fatty acid region of orfamide A are crucial for the specificity of the Ca2+ signal that leads to deflagellation biorxiv.orgnih.gov. Molecular modifications of orfamide A have shown that changes in the structure can trigger different Ca2+ signaling pathways, with only a subset causing substantial deflagellation biorxiv.orgnih.gov. For instance, changes in Glu2 and Thr3 appear necessary for strong deflagellation, while a change in Leu1 can still increase cytosolic Ca2+ but without significant deflagellation biorxiv.org. This is consistent with a bimodal Ca2+ release where the first peak is responsible for deflagellation biorxiv.org.

Enzymatic Degradation of Orfamide A by Coexisting Microbes and its Ecological Consequences

Orfamide A can be inactivated and degraded by the combined action of other microbes in a community nih.gov. For example, in a synthetic microbial community, the cyclic lipopeptide was degraded by the combined action of Rhodococcus globerulus D757 and Stenotrophomonas indicatrix D763 nih.gov. This enzymatic degradation can limit the environmental persistence of orfamide A . The degradation of cyclic lipopeptides by coexisting microbes, such as Streptomyces venezuelae degrading Pseudomonas-produced lipopeptides including orfamide-type, can impact the ecological fitness of the producing strains by affecting traits favored by lipopeptides, such as motility and root colonization nih.gov. Degradation likely leads to a loss of function, as altering the structure affects their properties nih.gov.

Elicitation of Induced Systemic Resistance (ISR) in Plants

Orfamide A has been shown to act as an elicitor of induced systemic resistance (ISR) in plants researchgate.netnih.gov. ISR is a type of plant defense that is systemically expressed, making plants less susceptible to subsequent pathogen infection researchgate.net.

Differential ISR Responses in Rice to Fungal Pathogens

Studies in rice (Oryza sativa L.) have demonstrated that orfamide A can trigger differential ISR responses depending on the fungal pathogen researchgate.netnih.gov. Orfamide A successfully elicits ISR against Cochliobolus miyabeanus, the causal agent of brown spot disease in rice researchgate.netnih.govmdpi.comscispace.commdpi.comfrontiersin.org. This leads to a reduction in leaf lesions caused by this necrotrophic fungus researchgate.netnih.gov. However, purified orfamide A has been shown to be ineffective in eliciting ISR against the rice blast pathogen, Magnaporthe oryzae nih.govmdpi.commdpi.comfrontiersin.org. While some Pseudomonas strains producing orfamide can induce resistance to M. oryzae, this effect has been attributed to other compounds like phenazines rather than orfamide A frontiersin.org.

Orfamide A can trigger early defensive events and activate defense-related genes in rice cell suspension cultures nih.gov. Further testing in rice cell suspension cultures and whole plants suggests that abscisic acid signaling, the transcriptional activator OsWRKY4, and pathogenesis-related protein PR1b are triggered by orfamide A and may play a role in the ISR response against C. miyabeanus nih.gov. The concentration of orfamide required to elicit resistance can vary depending on the pathosystem; for instance, 25 µM orfamide was needed to elicit resistance to C. miyabeanus in rice researchgate.net.

Table: Differential ISR Response in Rice Elicited by Orfamide A

PathogenDiseaseISR Elicited by Orfamide A
Cochliobolus miyabeanusBrown spot diseaseYes
Magnaporthe oryzaeRice blast diseaseNo

Table: Potential Molecular Players in Orfamide A-Induced ISR in Rice against C. miyabeanus

FactorRole in ISR Response (Proposed)
Abscisic acid signalingInvolved
Transcriptional activator OsWRKY4Triggered
Pathogenesis-related protein PR1bTriggered

Molecular Signaling Pathways in Plant Defense, including Abscisic Acid and Transcription Factors (e.g., OsWRKY4)

Orfamide A, a cyclic lipopeptide produced by Pseudomonas species, has been shown to induce systemic resistance (ISR) in plants. Research in rice has demonstrated that orfamide A can act as an elicitor of ISR against the necrotrophic fungus Cochliobolus miyabeanus, the causal agent of brown spot disease nih.gov. However, it does not appear to be active against the blast fungus Magnaporthe oryzae nih.gov.

The mechanism by which orfamide A triggers this induced resistance involves specific molecular signaling pathways within the plant. Studies indicate that orfamide A triggers abscisic acid (ABA) signaling nih.govscriptiebank.beresearchgate.netbo-akkerbouw.nl. ABA is a plant hormone known to play a significant role in various plant developmental processes and responses to environmental stresses, including biotic stress wikipedia.orgcenmed.com.

Furthermore, orfamide A has been shown to increase the expression of genes encoding defense-related proteins, such as pathogenesis-related protein PR1b, and the transcription factor OsWRKY4 in rice nih.govscriptiebank.beresearchgate.net. OsWRKY4 is a transcriptional activator implicated in plant defense responses nih.govresearchgate.net. These events, including the activation of ABA signaling and the increased expression of OsWRKY4 and PR1b, are suggested to play a role in the induced systemic resistance response triggered by orfamide A against Cochliobolus miyabeanus nih.govscriptiebank.beresearchgate.net. Orfamide A can trigger early defensive events and activate transcripts of defense-related genes in rice cell suspension cultures without causing cell death nih.govresearchgate.net.

Anti-parasitic Activity against Protozoan Pathogens (e.g., Trypanosoma brucei)

Beyond its role in plant defense, Orfamide A has also demonstrated activity against protozoan pathogens. Notably, Orfamide A has been found to exhibit acute toxicity against Trypanosoma brucei, the parasite responsible for causing African sleeping sickness researchgate.net. This indicates a potential for orfamide A or its derivatives as antiparasitic agents.

Further research has also indicated antiparasitic activity of Orfamide A against Trypanosoma cruzi and Leishmania donovani. targetmol.cn. Additionally, Orfamide A has been reported to partially inhibit the activity of Trypanosoma brucei Inosine-5'-methyl kinase (IPMK) targetmol.cn.

Structure Activity Relationship Sar Studies of Orfamide a and Its Analogs

Impact of Amino Acid Substitutions on Biological Activities

Orfamide A and its naturally occurring analogs exhibit structural variations primarily in their amino acid sequences and fatty acid tails. rhizoclip.be Orfamide A and Orfamide B, for instance, differ by a single amino acid substitution. nih.gov Comparative studies evaluating the biological activities of Orfamide A, Orfamide B, and Orfamide G (which differs in its fatty acid tail) have been conducted. nih.gov These studies revealed that Orfamide A, Orfamide B, and Orfamide G demonstrated equal activity against several plant pathogenic fungi and oomycetes. nih.gov Furthermore, they were equally effective in inhibiting appressoria formation in the rice blast fungus Magnaporthe oryzae. nih.gov This suggests that, at least for the specific substitution present between Orfamide A and B, the change does not lead to a significant alteration in these particular antifungal and anti-oomycete activities. While the exact position of the single amino acid difference between Orfamide A and B is described inconsistently across sources nih.gov, the finding of comparable activity highlights the potential for certain amino acid variations to be tolerated without complete loss of function in specific bioassays.

Influence of Lipid Tail Variations on Biological Function

A defining feature of orfamides is the presence of a 3-hydroxy fatty acid tail attached to the N-terminus of the peptide chain. rhizoclip.be Variations in this lipid moiety, specifically in tail length and saturation, represent a key source of structural diversity within the orfamide group. rhizoclip.be Orfamide A possesses a 3R-hydroxy tetradecanoic acid (3-OH C14:0) tail. rhizoclip.berhizoclip.be In contrast, Orfamide C features a shorter 3R-hydroxy dodecanoic acid (3-OH C12:0) tail, while Orfamide H is characterized by a non-branched 3-hydroxyl pentadecanoic fatty acid (3-OH C15:0). rhizoclip.berhizoclip.be

Significance of Stereochemical Configuration for Bioactivity

The stereochemical configuration of amino acid residues and the fatty acid tail is a critical determinant of Orfamide A's biological activity. Early structural characterizations of Orfamide A contained errors in the reported stereochemistry. rhizoclip.be Subsequent investigations, utilizing methods such as NMR fingerprint matching and Marfey's analysis, led to a correction of the stereochemical assignment. rhizoclip.benih.gov The revised structure established the presence of D-Leu5 instead of L-Leu5 and a 3R-hydroxy fatty acid tail instead of a 3S-hydroxy one. rhizoclip.be

Synthetic and Biosynthetic Engineering Approaches for Orfamide a Research

Total Chemical Synthesis Methodologies for Orfamide A and its Isomers

Total chemical synthesis provides a controllable route to access orfamide A and its various stereoisomers, which is crucial for understanding the impact of stereochemistry on biological activity and for correcting structural assignments. rsc.orgresearchgate.netnih.govresearchgate.netrsc.orgresearchgate.net The synthesis of complex cyclic lipodepsipeptides like orfamide A presents several challenges, including the formation of the macrocyclic ester bond (macrolactonization) and the incorporation of non-proteinogenic amino acids and the fatty acid tail with defined stereochemistry. rsc.orgrsc.org

Early research and total synthesis efforts were instrumental in correcting the originally reported stereochemical structure of orfamide A. rhizoclip.bersc.orgnih.govrsc.org By synthesizing compounds with different stereochemical configurations and comparing their spectral data and biological activity with the natural product, the correct structure, including the configuration of the Leu5 residue and the 3'-OH group of the fatty acid, was established. rhizoclip.bersc.orgnih.govrsc.org

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) has been a fundamental strategy in the total synthesis of orfamide A and other cyclic peptides. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netacs.orgresearchgate.net SPPS allows for the sequential addition of amino acids to a solid support, simplifying purification steps and enabling the automated synthesis of linear peptide precursors. researchgate.netmdpi.com

In the synthesis of orfamide A, SPPS protocols have been adapted to incorporate the unique features of its structure, such as the non-proteinogenic amino acids and the fatty acid moiety. researchgate.netnih.govresearchgate.net Following the solid-phase assembly of the linear lipopeptide chain, the molecule is typically cleaved from the resin, and the macrocyclization to form the ester bond is performed in solution phase. mdpi.comresearchgate.net However, some strategies have explored on-resin cyclization approaches. rsc.orgmdpi.com The choice of resin, coupling reagents, and deprotection strategies are critical parameters in SPPS for achieving high yields and purity of the linear precursor before cyclization. researchgate.netmdpi.comacs.org

Stereoselective Synthesis for Elucidating Bioactivity

Stereoselective synthesis plays a vital role in the study of orfamide A, particularly for elucidating the relationship between its stereochemistry and biological activity. rhizoclip.bersc.orgresearchgate.netnih.govresearchgate.netrsc.orgresearchgate.netnih.govuni-jena.de The presence of multiple chiral centers in orfamide A means that various stereoisomers can exist, and these can have significantly different biological properties. rsc.orgnih.govresearchgate.net

The synthesis of a focused library of orfamide A stereoisomers has been crucial in confirming the corrected structure and demonstrating that the specific stereochemical configuration is essential for its bioactivity. rhizoclip.bersc.orgnih.govresearchgate.netrsc.org For instance, studies comparing the activity of synthesized stereoisomers with the natural product in biological assays, such as algal deflagellation assays, have shown that only the stereoisomer corresponding to the corrected structure exhibits activity comparable to the natural compound. rsc.orgresearchgate.netnih.govresearchgate.net This highlights the sensitivity of orfamide A's biological function to its precise three-dimensional structure.

Biosynthetic Pathway Engineering for Directed Analog Production

Orfamide A is biosynthesized by a non-ribosomal peptide synthetase (NRPS) system encoded by the ofaABC gene cluster in Pseudomonas species. researchgate.netnih.govresearchgate.netmdpi.com The discovery of this biosynthetic pathway was facilitated by genome mining and bioinformatics analysis of Pseudomonas fluorescens Pf-5. mdpi.commdpi.comirjweb.comillinois.eduplos.org The NRPS machinery is a multimodular enzyme complex that assembles the peptide chain and incorporates the fatty acid tail in a template-dependent manner. mdpi.com

Biosynthetic pathway engineering offers an alternative or complementary approach to chemical synthesis for obtaining orfamide A and generating structural analogs. By manipulating the genes encoding the NRPS enzymes or by introducing modifications to the host organism's metabolic pathways, it is possible to influence the production of orfamide A or direct the synthesis of novel orfamide variants. mdpi.comirjweb.comillinois.edu This can involve altering the substrate specificity of NRPS modules, introducing or deleting specific domains (such as epimerization domains to control stereochemistry), or co-expressing genes from other biosynthetic pathways. mdpi.comillinois.edu While the search results mention the discovery and genetic basis of the orfamide pathway, detailed examples of directed analog production through extensive biosynthetic engineering of the orfamide pathway itself are less prominent, though the potential of this approach in generating diverse natural product libraries is recognized. mdpi.comirjweb.comillinois.edu Naturally occurring orfamide variants with differences in the fatty acid tail or amino acid sequence have been identified, suggesting the inherent flexibility of the biosynthetic machinery or the existence of related gene clusters. rhizoclip.berhizoclip.benih.govresearchgate.net

Development of Orfamide A Variants and Probes for Mechanistic Investigations

The synthesis of orfamide A variants and probes is essential for understanding its mechanism of action and exploring its structure-activity relationships. nih.gov Chemical synthesis, particularly stereoselective synthesis, allows for the creation of targeted modifications to the orfamide A structure, such as altering the stereochemistry at specific positions or incorporating modified amino acids or fatty acids. rsc.orgresearchgate.netnih.govresearchgate.netrsc.orgresearchgate.netnih.gov

These synthetic variants serve as valuable tools for probing the interaction of orfamide A with its biological targets. For example, studies using synthetic orfamide A and its stereoisomers have demonstrated the importance of specific configurations for activity against targets like algal cells, where orfamide A can induce deflagellation and interfere with calcium homeostasis. rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netdb-thueringen.de By comparing the activity of different variants, researchers can gain insights into which parts of the molecule are critical for binding and function.

The development of orfamide A probes, which could involve incorporating labels (e.g., fluorescent tags, radioactive isotopes) into the molecule, would further facilitate the study of its distribution, binding partners, and cellular uptake. While the provided search results emphasize the synthesis and use of structural variants to study bioactivity and confirm structure, the explicit mention of "probes" in the context of orfamide A mechanistic investigations is less direct, though the synthesis of variants for mechanistic studies strongly implies their use as probes. nih.gov The ability to synthesize orfamide A and its analogs provides a foundation for developing such probes in the future.

Advanced Analytical Methodologies in Orfamide a Research

High-Resolution Mass Spectrometry for Identification and Quantification

High-resolution mass spectrometry (HRMS) is a fundamental tool in Orfamide A research, enabling precise determination of its molecular weight and elemental composition. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly employed. HR-ESI-MS has been used to confirm the structure of known Orfamide A by analyzing its mass spectrum and comparing it to published data. nih.govacs.org The molecular formula of Orfamide A (C64H114N10O17) and its accurate mass have been determined using HR-ESI-MS. researchgate.netnih.gov

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) are vital for the detection and identification of Orfamide A in complex biological matrices, such as bacterial culture supernatants. researchgate.netbiorxiv.org Extracted-ion chromatograms (XIC) at the specific mass-to-charge ratio (m/z) of Orfamide A ([M+H]⁺ m/z 1295.8474) are used to identify its presence. researchgate.net MS/MS fragmentation patterns provide characteristic ions that help in confirming the compound's identity and provide insights into its structure. researchgate.net Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has also been utilized in the analysis of Orfamide A and related orfamides during purification and dereplication processes. acs.org

Mass spectrometry, in conjunction with other techniques like NMR, was instrumental in the initial discovery and structure determination of Orfamide A from Pseudomonas fluorescens Pf-5. frontiersin.orgnih.gov Ozone-induced dissociation mass spectrometry (OzID-MS) has been applied to analyze the double bond position within the lipid tail of orfamide analogs, providing specific aldehyde product ions upon reaction with ozone. nih.gov

Nuclear Magnetic Resonance Techniques for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of Orfamide A, providing information about the arrangement of atoms and their connectivity. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used. nih.govacs.org

Analysis of 1D NMR spectra, such as ¹H and ¹³C NMR, provides characteristic signals corresponding to different types of protons and carbons in the molecule. nih.govacs.org For Orfamide A, ¹H NMR spectra show signals for exchangeable amide protons and alpha-protons of amino acids, while ¹³C NMR spectra reveal the presence of carbonyl carbons characteristic of peptides and aliphatic carbons from the lipid tail. acs.org

2D NMR experiments, including COSY, TOCSY, ROESY, and HSQC, are crucial for establishing correlations between protons and carbons and determining the sequence of amino acids in the peptide chain and the structure of the lipid moiety. frontiersin.org DEPT135-edited-HSQC NMR experiments help in determining the presence of alpha-amino acid methines. acs.org ROESY and ¹H-¹³C HMBC spectra are used to determine the position of amino acids in the sequence. frontiersin.org

NMR analysis was key in the initial characterization of Orfamide A, allowing the determination of its amino acid sequence and the presence of the N-terminal fatty acid. rhizoclip.be While initial studies using NMR and MS determined the planar structure, later research employing NMR fingerprint matching and Marfey's analysis led to corrections in the stereochemical assignments, specifically regarding a D-Leu5 residue and the configuration of the 3-hydroxy fatty acid tail. rhizoclip.bekuleuven.be NMR fingerprint matching, comparing the ¹H and ¹³C chemical shifts of a compound to reference spectra, is a sensitive method for identifying and re-evaluating the structure and stereochemistry of lipopeptides like Orfamide A. kuleuven.beasm.org

NMR data for Orfamide A in various solvents, such as MeOH-d3, MeOH-d4, DMF-d7, and DMSO, are available in the literature, facilitating comparative studies and structural confirmation. rhizoclip.be

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of Orfamide A from complex natural extracts and for assessing its purity. Various chromatographic methods are employed depending on the stage of purification and the desired outcome.

Solid-Phase Extraction (SPE) using C18 cartridges is often used as an initial step to separate cyclic lipopeptides, including orfamides, from crude bacterial extracts based on their hydrophobicity. nih.govresearchgate.net Elution with increasing concentrations of organic solvents like acetonitrile (B52724) is used to obtain fractions enriched in lipopeptides. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a primary method for the further purification of semi-purified orfamide extracts. frontiersin.orgnih.govresearchgate.net Semi-preparative RP-HPLC with C18 columns and gradients of acetonitrile in water (often acidified with trifluoroacetic acid) is used to isolate pure Orfamide A. frontiersin.orgnih.govresearchgate.net Detection is typically performed using UV absorbance at wavelengths like 214 nm. frontiersin.orgnih.govresearchgate.net Ultrahigh performance liquid chromatography-mass spectrometry (UPLC-MS) is also used for chemical characterization during the analysis of bacterial mutants and their secondary metabolite production. nih.gov

Chromatographic separation, coupled with bioassays and instrumental analysis (NMR and MS), has been used in bioassay-guided fractionation to identify Orfamide A as a major bioactive metabolite. researchgate.net Chiral HPLC analysis of hydrolyzed and reduced lipid tails, along with advanced Marfey's analysis, is used to determine the absolute configuration of amino acids and the fatty acid moiety in orfamide analogs. nih.govacs.org

Bioassay-Guided Fractionation in Natural Product Discovery

Bioassay-guided fractionation is a classical and effective strategy in the discovery of natural products with specific biological activities. This approach involves the separation of a complex extract into fractions using chromatographic techniques, followed by testing the biological activity of each fraction. Active fractions are then further separated and tested until the pure compound responsible for the activity is isolated and identified.

In the context of orfamide discovery, bioassay-guided fractionation has been employed to isolate bioactive compounds from Pseudomonas extracts. researchgate.net For instance, an antibiotic disk diffusion assay was used to guide the fractionation process of bacterial extracts, leading to the identification of active fractions containing orfamide family lipopeptides. nih.gov

The initial discovery of Orfamide A from Pseudomonas fluorescens Pf-5 utilized a "genomisotopic approach," which combined genomic analysis with isotope-guided fractionation. researchgate.netomu.edu.tr This approach involved feeding isotopically labeled amino acids to bacterial cultures and using the isotopic patterns detected by NMR and MS to guide the isolation of the target compound from orphan gene clusters predicted to synthesize lipopeptides. researchgate.netomu.edu.tracs.org While not strictly a bioassay, the genomisotopic approach shares the principle of using a specific analytical signature (isotopic label) to guide the fractionation and isolation process, similar to how a bioassay guides the isolation of a biologically active compound.

Ecological and Biotechnological Implications of Orfamide a Research

Role in Microbial Community Dynamics and Inter-kingdom Chemical Communication

Orfamide A functions as a biosurfactant and plays a crucial role in the dynamics of microbial communities and chemical communication between different biological kingdoms frontiersin.orgcaymanchem.comscilit.comacs.org. It is a key determinant for bacterial surface motility, including swarming, which is important for bacterial spread and colonization in various environments frontiersin.orgnih.govresearchgate.netrsc.org. The ability of Orfamide A to reduce surface tension contributes to this motility frontiersin.orgscilit.comacs.orgnih.govresearchgate.netnih.gov.

Beyond its role in bacterial movement, Orfamide A is involved in antagonistic interactions, notably with microalgae. Studies have shown that Orfamide A can induce rapid deflagellation and disrupt calcium homeostasis in the green alga Chlamydomonas reinhardtii db-thueringen.deresearchgate.netresearchgate.netpnas.orgdb-thueringen.deresearchgate.net. This effect appears to be specific to the algal class Chlorophyceae and may involve targeting a calcium channel in the algal plasma membrane db-thueringen.deresearchgate.net. This highlights Orfamide A's function as a signaling molecule in inter-kingdom interactions within aquatic microbial communities researchgate.netresearchgate.netsmolecule.com.

Orfamide A also influences interactions between bacterial species. It can affect the motility of other bacteria and modify the dynamics of biofilms, such as controlling Pseudomonas aeruginosa biofilm formation rsc.orgsmolecule.comntu.edu.sg. Some lipopeptides, including orfamide, have been shown to prevent biofilm formation rsc.org.

Furthermore, the activity and levels of Orfamide A within a microbial community can be shaped by interspecies interactions. Certain community members, such as Rhodococcus globerulus, can inactivate Orfamide A through biotransformation, specifically by hydrolyzing the ester bond nih.gov. This inactivation can subsequently impact the swarming motility of the Orfamide A-producing Pseudomonas strain nih.gov. The hydrolyzed product can then be further degraded by other bacteria, like Stenotrophomonas indicatrix nih.gov. These findings underscore the complex chemical ecology mediated by natural products like Orfamide A within environmental ecosystems. Environmental structure can also influence microbial composition and secondary metabolite production, suggesting a role for molecules like orfamide in community assembly nih.gov.

Potential for Agricultural Biocontrol Applications and Crop Protection

The biological activities of Orfamide A and related orfamides suggest significant potential for their application in agricultural biocontrol and crop protection frontiersin.orgnih.govbohrium.com. Orfamide-type cyclic lipopeptides are known to be involved in the lysis of oomycete zoospores and the biocontrol of Rhizoctonia species frontiersin.orgnih.govbohrium.com.

Research has demonstrated the efficacy of Orfamide A against several plant pathogens. It shows activity against Magnaporthe oryzae on rice and Rhizoctonia solani in in vitro assays, and it can cause zoospore lysis of Phytophthora and Pythium species frontiersin.orgnih.gov. Orfamides have been shown to reduce the severity of rice blast disease by inhibiting appressorium formation in M. oryzae frontiersin.orgcaymanchem.comnih.gov. Orfamide B also contributes to biocontrol by affecting the hyphal growth of Rhizoctonia solani frontiersin.orgnih.gov. In some cases, orfamides work synergistically with other bacterial compounds, such as phenazine (B1670421) antibiotics or sessilin-type cyclic lipopeptides, to enhance biocontrol activity against root rot caused by R. solani in bean plants frontiersin.orgnih.gov. Orfamide A has also been reported to reduce bacterial wilt disease in tomato nih.gov.

Beyond fungal and oomycete pathogens, Orfamide A exhibits insecticidal activity. Dose-dependent mortality against green peach aphids (Myzus persicae) has been observed in laboratory and greenhouse trials frontiersin.orgcaymanchem.comscilit.comacs.orgnih.govresearchgate.netnih.govacs.org. These results indicate that Orfamide A may be a viable option for aphid control in organic agriculture scilit.comacs.orgresearchgate.netnih.govacs.org.

The use of biosurfactants like Orfamide A in agricultural crop protection is increasingly being explored due to their favorable environmental profile, including biodegradability scilit.comacs.orgnih.govacs.orgfrontiersin.org. Orfamide A has also shown antifungal effects against amphotericin B-resistant Candida albicans researchgate.net. Furthermore, cyclic lipopeptides produced by Pseudomonas strains, including orfamide, have the potential to induce resistance in plants, such as resistance to M. graminicola in rice scriptiebank.be. Orfamide B's antifungal properties and surfactant nature also suggest its utility in sustainable agriculture, including potential roles in soil remediation and improving nutrient availability smolecule.com.

Contribution to Understanding Natural Product Function in Environmental Ecosystems

Orfamide A, as a natural product synthesized by Pseudomonas species, serves as a valuable model for understanding the diverse functions of secondary metabolites in environmental ecosystems rhizoclip.befrontiersin.orgrsc.orgresearchgate.net. Cyclic lipodepsipeptides like Orfamide A are complex molecules that fulfill important ecological roles researchgate.net. They are part of the array of metabolites produced by microbes that contribute to processes such as pathogenesis and defense, regulate the growth of neighboring organisms, help maintain cellular homeostasis, and influence the composition and activity of microbiomes apsnet.org.

The study of Orfamide A provides insights into how natural products mediate interactions within microbial communities and contribute to their assembly and stability nih.govnih.gov. The antagonistic interaction between Orfamide A-producing bacteria and microalgae exemplifies the role of natural products in shaping cross-kingdom interactions, which are fundamental to the structure and function of aquatic microbial communities researchgate.netresearchgate.netpnas.orgdb-thueringen.deresearchgate.net.

Furthermore, research into the biotransformation and degradation of Orfamide A by other microorganisms highlights how interspecies interactions can modulate the activity and persistence of natural products in the environment nih.gov. Understanding the specific mechanisms by which Orfamide A exerts its effects, such as its interaction with cellular membranes or targeting of ion channels, contributes to a broader understanding of the molecular basis of natural product function in ecological contexts db-thueringen.debohrium.com. The characterization of Orfamide A contributes to the growing knowledge base regarding the diversity, biosynthesis, regulation, and ecological roles of cyclic lipopeptides produced by plant-associated Pseudomonas species frontiersin.org.

Q & A

Basic Research Questions

Q. What are the primary experimental methods for isolating and characterizing OrfamideA from Pseudomonas protegens?

  • Methodological Answer : this compound can be isolated using liquid-liquid extraction (e.g., ethyl acetate) followed by chromatographic purification (HPLC or TLC). Structural characterization employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to identify cyclic lipopeptide features, including ester bonds and fatty acid chains. For mutant validation (e.g., ofaA mutants), LC-MS quantifies metabolite absence .

Q. How does this compound biosynthesis differ from other lipopeptides in Pseudomonas species?

  • Methodological Answer : this compound biosynthesis involves nonribosomal peptide synthetases (NRPS) with distinct adenylation and thioesterase domains. Comparative genomic analysis of P. protegens wild-type vs. ofaA mutants reveals gene clusters responsible for ester bond formation. Transcriptomics can identify regulatory pathways (e.g., quorum sensing) modulating NRPS activity .

Q. What in vitro assays are used to evaluate this compound’s antimicrobial activity?

  • Methodological Answer : Use agar diffusion assays with pathogenic fungi (e.g., Fusarium spp.) or bacteria. Minimum inhibitory concentration (MIC) assays in liquid culture quantify potency. Include controls for solvent effects (e.g., DMSO) and validate with mutant strains lacking this compound production .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s ecological role in microbial communities?

  • Methodological Answer : Contradictions often arise from in vitro vs. in situ conditions. Use synthetic microbial communities (SynComs) in hydrogel bead systems to mimic soil microenvironments. Metabolomic profiling (e.g., LC-MS/MS) tracks this compound degradation products (e.g., linearized derivatives) generated by esterases from Rhodococcus globerulus D757. Pair with transcriptomics to link metabolite dynamics to microbial interactions .

Q. What experimental designs address this compound’s instability during co-culture studies?

  • Methodological Answer : Stabilize this compound by adding protease/esterase inhibitors (e.g., PMSF) to SynCom co-cultures. Time-course sampling with LC-MS monitors degradation kinetics. For biotransformation studies, incubate pure this compound with candidate SynCom members (e.g., Pedobacter spp.) and compare degradation pathways via HRMS/MS fragmentation .

Q. How do researchers distinguish this compound’s direct antimicrobial effects from indirect ecological impacts?

  • Methodological Answer : Use genetic mutants (e.g., ofaA knockout) in competition assays with pathogens. Pair with spatial exclusion experiments (e.g., partitioned agar plates) to separate physical interactions. Metabolite profiling and RNA-seq can differentiate direct toxicity from community-mediated suppression .

Data Contradiction and Validation

Q. Why do some studies report this compound as a virulence factor while others emphasize its role in biofilm dispersal?

  • Methodological Answer : Context-dependent roles arise from concentration gradients. Microfluidic devices can simulate gradients in vitro. Quantify biofilm dispersal using confocal microscopy with fluorescent Pseudomonas strains. Compare low vs. high this compound concentrations to identify dual functions .

Q. How should researchers validate this compound’s interaction with eukaryotic membranes?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers. Fluorescence microscopy with DiBAC4(3) dye reveals membrane depolarization in fungal hyphae. Compare with synthetic analogs lacking ester bonds to confirm structure-function relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.